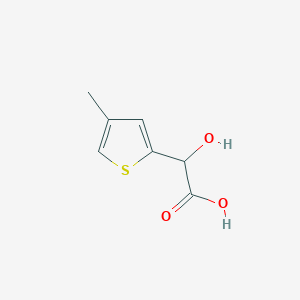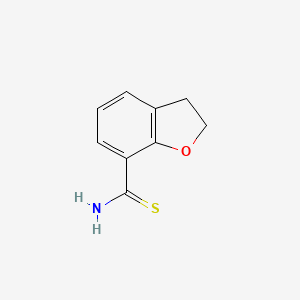
2,3-Dihydro-1-benzofuran-7-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1-benzofuran-7-carbothioamide is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a carbothioamide group at the 7th position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-7-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with a suitable thiourea derivative in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1-benzofuran-7-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of new functional groups at specific positions on the benzofuran ring.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1-benzofuran-7-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1-benzofuran-7-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1-benzofuran-7-carbaldehyde
- 2,3-Dihydro-1-benzofuran-7-carboxylic acid
- 2,3-Dihydro-1-benzofuran-7-methanol
Uniqueness
2,3-Dihydro-1-benzofuran-7-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-7-carbothioamide |
InChI |
InChI=1S/C9H9NOS/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3H,4-5H2,(H2,10,12) |
Clave InChI |
GRECTGKJSRYAHU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=CC=C2C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


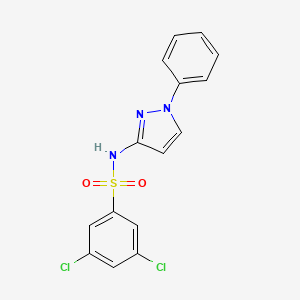

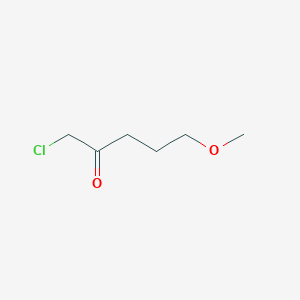
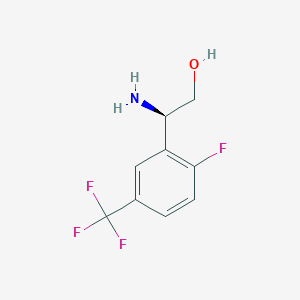
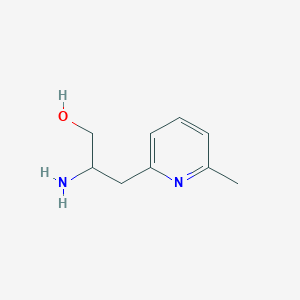
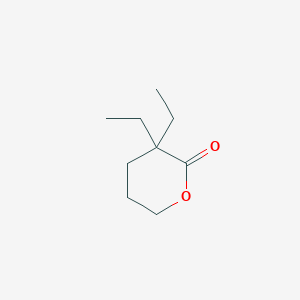

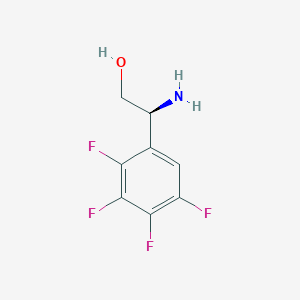


![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)

